molecular formula C19H23FN4O B11447859 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Cat. No.: B11447859
M. Wt: 342.4 g/mol
InChI Key: ZQDODBWJUCMPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenylpiperazine moiety, and a urea linkage. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea
  • 1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
  • 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)propyl]urea

Uniqueness

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

InChI

InChI=1S/C19H23FN4O/c20-17-8-4-5-9-18(17)22-19(25)21-10-11-23-12-14-24(15-13-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,21,22,25)

InChI Key

ZQDODBWJUCMPPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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